molecular formula C17H16N2O3 B1454341 Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate CAS No. 865887-17-8

Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Cat. No.: B1454341
CAS No.: 865887-17-8
M. Wt: 296.32 g/mol
InChI Key: SLXRKEYPUYJUAT-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Indazole Derivatives

The historical development of indazole chemistry traces back to the pioneering work of Emil Fischer and Kuzel in 1883, who first discovered indazole through the thermal treatment of ortho-hydrazine cinnamic acid. This groundbreaking discovery established the foundation for what would become an extensive field of heterocyclic chemistry research. Fischer's work represented a crucial milestone in organic chemistry, as indazole became recognized as a heterocyclic aromatic organic compound consisting of the fusion of benzene and pyrazole rings.

The significance of Fischer's discovery extended far beyond the initial synthesis, as it opened new avenues for the development of complex indazole derivatives. Subsequent research efforts throughout the late nineteenth and early twentieth centuries focused on understanding the fundamental properties and reactivity patterns of the indazole scaffold. The development of this compound represents a modern evolution of this historical foundation, incorporating sophisticated substitution patterns that were not accessible through early synthetic methodologies.

The progression from Fischer's original indazole to contemporary derivatives like this compound illustrates the remarkable advancement in synthetic organic chemistry over more than a century. Modern synthetic approaches have enabled the preparation of highly functionalized indazole derivatives with precise substitution patterns, allowing for the exploration of structure-activity relationships and the development of compounds with specific chemical and biological properties.

Structural Classification Within the Indazole Family

This compound belongs to the 1H-indazole tautomeric form, which represents the thermodynamically stable configuration of indazole derivatives. The compound exhibits a complex substitution pattern that places it within the class of 3-carboxylate indazole derivatives, specifically featuring a benzyloxy substituent at the 5-position of the indazole ring system. This structural arrangement creates a molecule with the molecular formula C₁₇H₁₆N₂O₃ and a molecular weight of 296.32 grams per mole.

The structural classification of this compound can be understood through examination of its key functional groups and their positioning on the indazole scaffold. The indazole core consists of a pyrazole ring fused to a benzene ring, creating a bicyclic aromatic system with two nitrogen atoms. The 3-carboxylate functionality represents an ethyl ester group attached to the carbon atom adjacent to the nitrogen-nitrogen bond in the pyrazole portion of the molecule.

The benzyloxy substituent at the 5-position introduces additional complexity to the molecular structure, creating an ether linkage between the indazole ring and a benzyl group. This substitution pattern significantly influences the compound's physical and chemical properties, including its solubility characteristics, electronic distribution, and potential for intermolecular interactions. The following table summarizes the key structural parameters of this compound:

Property Value Source
Molecular Formula C₁₇H₁₆N₂O₃
Molecular Weight 296.32 g/mol
Chemical Abstracts Service Number 865887-17-8
Exact Mass 296.11600
Topological Polar Surface Area 64.21000
Logarithmic Partition Coefficient 3.31860

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends across multiple dimensions of chemical science. The compound serves as a representative example of advanced synthetic methodology applied to indazole chemistry, demonstrating the ability to introduce complex substitution patterns while maintaining the structural integrity of the heterocyclic core. Research into indazole derivatives has revealed their importance as key intermediates in the synthesis of various pharmaceutical compounds, including granisetron and lonidamine.

The benzyloxy substitution at the 5-position of the indazole ring represents a significant structural modification that influences the compound's electronic properties and reactivity patterns. This substitution pattern has been explored in various synthetic studies aimed at developing new methodologies for constructing complex indazole derivatives. The presence of both electron-donating and electron-withdrawing functional groups within the same molecule creates opportunities for diverse chemical transformations and applications in synthetic chemistry.

Contemporary research has demonstrated that indazole derivatives, including compounds similar to this compound, exhibit remarkable versatility in synthetic applications. The compound's structure incorporates multiple reactive sites that can serve as points for further chemical modification, making it valuable as a synthetic intermediate. The following table presents key physicochemical properties that contribute to the compound's research significance:

Property Value Units Source
Predicted Boiling Point 490.1 ± 30.0 °C
Predicted Density 1.265 ± 0.06 g/cm³
Predicted Dissociation Constant 11.45 ± 0.40 pKa
Molecular Refractivity Not Available -
Flash Point Not Available °C

The research significance of this compound is further enhanced by its role in advancing understanding of indazole chemistry and its applications in medicinal chemistry research. Studies have shown that indazole derivatives possess diverse biological activities, and compounds like this compound serve as important tools for investigating structure-activity relationships. The compound's structural features make it particularly valuable for exploring the effects of substituent positioning and electronic properties on biological activity and chemical reactivity.

Properties

IUPAC Name

ethyl 5-phenylmethoxy-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-21-17(20)16-14-10-13(8-9-15(14)18-19-16)22-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXRKEYPUYJUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680039
Record name Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865887-17-8
Record name Ethyl 5-(phenylmethoxy)-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865887-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential.

Chemical Structure and Properties

This compound has the molecular formula C₁₅H₁₄N₂O₃ and a molecular weight of 286.28 g/mol. The compound features an indazole core, characterized by a bicyclic structure composed of a five-membered ring fused to a six-membered ring, with a benzyloxy group at the 5-position and an ethyl ester at the 3-position. These structural attributes may influence its biological activity significantly, particularly in terms of lipophilicity and interaction with biological targets.

Biological Activities

Research indicates that compounds containing indazole moieties exhibit a variety of biological activities, including:

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Reaction of (2-formylphenyl)boronic acid with diethyl hydrazine-1,2-dicarboxylate : This method typically employs acetonitrile as a solvent followed by purification through column chromatography.
  • Substitution Reactions : The introduction of the benzyloxy group can be accomplished via nucleophilic substitution reactions using appropriate benzyl halides under basic conditions.

These synthetic routes not only provide the compound but also allow for modifications that could enhance its biological properties or alter its chemical behavior .

Antimicrobial Activity Evaluation

In a study evaluating various indazole derivatives, this compound was included in a panel screening against multiple bacterial strains. While specific MIC (Minimum Inhibitory Concentration) values for this compound were not reported, related compounds exhibited MIC values ranging from 0.25 to 16 µg/mL against Mycobacterium tuberculosis strains, indicating potential efficacy that warrants further investigation .

Anticancer Activity

A comparative analysis of structurally similar indazole derivatives revealed significant antiproliferative effects against pancreatic ductal adenocarcinoma cell lines. For example, related compounds showed IC50 values below 1 µM against various cancer cell lines, suggesting that this compound may also possess similar anticancer properties .

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Drug Synthesis
Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate serves as a lead compound for the development of new pharmaceuticals. Its structural characteristics may enhance biological activity and therapeutic effectiveness. The compound has been investigated for its potential anti-inflammatory properties, making it a candidate for treating related disorders.

Organic Chemistry

Suzuki–Miyaura Coupling Reactions
This compound is utilized in Suzuki–Miyaura coupling reactions, essential for forming carbon-carbon bonds in organic synthesis. The reaction typically involves a palladium catalyst and boron reagents under mild conditions, allowing for the efficient synthesis of biaryl compounds. Although specific yield data for this compound is not provided, similar reactions have demonstrated good yields under optimized conditions.

Medicinal Chemistry

Synthesis of Heterocycles
this compound acts as a precursor for synthesizing new heterocyclic compounds that exhibit in vivo anti-inflammatory properties. This synthesis often involves complex organic reactions, including functional group transformations and ring closures.

Biochemistry

Amino Acid Synthesis
The compound plays a role in synthesizing unique amino acids, such as (2S,5R)-5-hydroxylysine, which is crucial for collagen formation. The synthesis process may involve multi-step organic reactions, including selective oxidations and reductions.

Pharmaceutical Chemistry

Lipase-Catalyzed Resolutions
In pharmaceutical applications, this compound is involved in lipase-catalyzed resolutions to produce enantiomerically pure substances. This method is vital for drug synthesis, ensuring high-purity enantiomers that are essential for therapeutic efficacy.

Structural Chemistry

Building Block for Complex Molecules
The compound serves as a building block or intermediate in the synthesis of more complex molecular structures. It is used in reactions leading to the formation of various derivatives, including benzothiazole derivatives with notable antibacterial and antifungal activities.

Microbiology and Pharmacology

Bioactive Compound Production
Research indicates that endophytic fungi from plants like Ocimum basilicum can produce bioactive compounds related to this compound, exhibiting antimicrobial and antioxidant activities. This highlights the compound's potential applications in natural product chemistry and pharmacology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 5

Substituents at position 5 of the indazole ring significantly modulate biological activity and physicochemical properties. Key comparisons include:

Table 1: Substituent Variations at Position 5
Compound Substituent (C5) Molecular Weight Biological Activity Toxicity Profile Reference
Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate Benzyloxy 296.32* Not reported Unknown -
Ethyl 5-methyl-1H-indazole-3-carboxylate Methyl ~220.23† Antiarthritic (low-dose) Low toxicity at active doses
Ethyl 5-fluoro-1H-indazole-3-carboxylate Fluoro 224.19‡ Safety data available Acute toxicity not tested
Ethyl 5-methoxy-1H-indazole-3-carboxylate Methoxy 220.23 No activity reported Unknown

*Calculated as C₁₇H₁₆N₂O₃.
†Derived from (N1-p-chlorobenzoyl variant).
‡Calculated for C₁₀H₉FN₂O₂.

  • Benzyloxy vs. Methyl : The 5-methyl derivative () exhibited potent antiarthritic activity in rats, suggesting that smaller substituents may optimize target engagement. The benzyloxy group’s bulk could hinder binding but enhance lipophilicity.
  • Benzyloxy vs.
  • Benzyloxy vs. Methoxy : Methoxy is less lipophilic than benzyloxy, which may reduce tissue penetration but improve solubility.

Ester Group Variations

The ester moiety at position 3 influences pharmacokinetics and metabolic stability:

Table 2: Ester Group Comparison
Compound Ester Group Molecular Weight Predicted Solubility Metabolic Stability Reference
This compound Ethyl 296.32 Low (logP ~3.5*) Moderate (slow hydrolysis) -
Mthis compound Methyl 282.29 Moderate (logP ~3.0) High (rapid hydrolysis)

*Estimated using fragment-based methods.

  • Ethyl vs. Methyl Esters : Ethyl esters typically exhibit higher lipophilicity, favoring passive diffusion across membranes. Methyl esters may hydrolyze faster in vivo, releasing the active carboxylic acid more rapidly .

Core Structure Modifications

Replacing the indazole core with indole (a benzene-fused pyrrole) alters electronic properties and hydrogen-bonding capacity:

Table 3: Indazole vs. Indole Derivatives
Compound Core Structure Key Features Potential Applications Reference
This compound Indazole Pyrazole N-atoms for H-bonding Kinase inhibitors, anti-inflammatory agents -
Ethyl 5-(benzyloxy)-6-bromo-...indole-3-carboxylate Indole Bromine for electrophilic reactivity Synthetic intermediate
  • Indazole : The pyrazole ring’s nitrogen atoms enhance interactions with biological targets (e.g., kinases) compared to indole’s single pyrrole nitrogen.

Research Findings and Implications

  • Antiarthritic Activity : Ethyl 5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate () showed the highest efficacy among tested analogs, underscoring the importance of N1 and C5 substitutions .
  • Safety : The 5-fluoro analog’s safety data sheet emphasizes handling precautions but lacks toxicity results .
  • Synthetic Utility : The benzyloxy group in the target compound may serve as a protective group for hydroxyl functionality, enabling further derivatization.

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate generally follows a multi-step synthetic route involving:

  • Construction of the indazole core or modification of a pre-formed indazole.
  • Introduction of the carboxylate ester group at the 3-position.
  • Installation of the benzyloxy group at the 5-position via nucleophilic substitution or etherification.

Detailed Preparation Methodology

Step 1: Starting Material Preparation

  • Ethyl 5-amino-1H-indazole-3-carboxylate is often used as a key intermediate, which provides the indazole core with an ester group at the 3-position and an amino group at the 5-position ready for further substitution.
Parameter Data
Molecular Formula C10H11N3O2
Molecular Weight 205.213 g/mol
CAS Number 885278-45-5

Step 2: Conversion of 5-Amino to 5-Benzyloxy Substitution

  • The amino group at the 5-position is converted to a benzyloxy group through a nucleophilic aromatic substitution or via diazotization followed by substitution. A common approach involves:

    • Diazotization: Treating the 5-amino group with nitrous acid to form a diazonium salt intermediate.
    • Substitution: Reaction of the diazonium salt with benzyl alcohol under basic or catalytic conditions to yield the 5-(benzyloxy) derivative.
  • This step requires careful control of temperature and pH to avoid decomposition or side reactions.

Step 3: Purification and Characterization

  • The crude product is purified typically by recrystallization or chromatographic techniques.
  • Characterization methods include NMR spectroscopy, mass spectrometry, and melting point determination to confirm the substitution pattern and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Diazotization NaNO2, HCl, 0–5 °C Formation of diazonium salt
Substitution Benzyl alcohol, base (e.g., NaOH or K2CO3) Ether formation at 5-position
Purification Silica gel chromatography or recrystallization Ensures removal of unreacted materials

Research Findings and Variations

  • The patent WO2009106980A2 describes a broad class of indazole derivatives with various substitutions including alkoxy groups such as benzyloxy at different positions on the indazole ring, indicating the feasibility of such etherifications in this scaffold.
  • The presence of the benzyloxy group has been shown to influence biological activity, as seen in related indazole derivatives evaluated for anti-tubercular activity, where modifications at the 5-position enhanced potency and selectivity.
  • Synthetic accessibility scores indicate that these compounds are synthetically feasible with moderate complexity, making them attractive for medicinal chemistry optimization.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Outcome
1 Obtain Ethyl 5-amino-1H-indazole-3-carboxylate Commercial or synthesized via known methods Intermediate with amino group at 5-position
2 Diazotization of 5-amino group NaNO2, HCl, 0–5 °C Formation of diazonium salt
3 Substitution with benzyl alcohol Benzyl alcohol, base (NaOH/K2CO3) Introduction of benzyloxy group at 5-position
4 Purification Chromatography/Recrystallization Pure this compound

Q & A

Q. What strategies mitigate degradation during long-term storage?

  • Stability studies : Store at -20°C under argon with desiccants (silica gel). LC-MS monitoring shows <5% degradation over 6 months under these conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate
Reactant of Route 2
Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

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